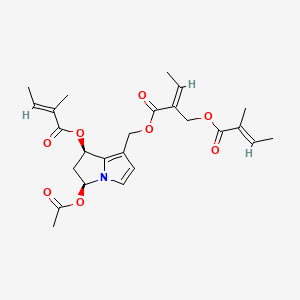

Senampeline D

説明

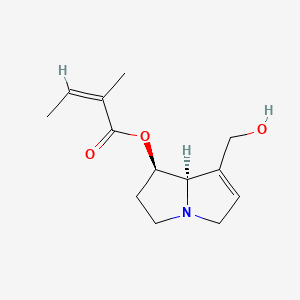

Senampeline D is a compound with the molecular formula C25H31NO8 . It is a type of alkaloid and is derived from the herbs of Senecio cissampelinus . It is a powder in physical form .

Molecular Structure Analysis

Senampeline D has a molecular weight of 473.52 g/mol . The exact mass and monoisotopic mass are 473.20496695 g/mol . It has a topological polar surface area of 110 Ų .Physical And Chemical Properties Analysis

Senampeline D is a powder . It has a molecular weight of 473.52 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 13 .科学的研究の応用

Neonatal Hypomyelination by 2,4-Dichlorophenoxyacetic Acid

- Study Overview : This study explored the effects of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) on myelin proteins in rats, which are essential for proper nerve function. The researchers aimed to understand whether 2,4-D causes hypomyelination, which is the underdevelopment of the myelin sheath around nerves.

- **Findings**: The study found that 2,4-D, an herbicide, led to a significant decrease in myelin proteins in certain rat groups. This decrease correlated with reduced myelin compaction observed via electron microscopy. The study suggested that 2,4-D and undernourishment are independent factors that can cause hypomyelination (Konjuh et al., 2008).

Effects of Delayed Cord Clamping on Brain Myelin Content

- Study Overview : This research investigated whether delayed umbilical cord clamping (DCC) after birth affects brain myelination in infants.

- Findings : The study found that infants who had DCC showed greater myelin content in the internal capsule and other early maturing brain regions. This suggests that DCC may offer benefits for early white matter development (Mercer et al., 2018).

Neuroprotective Activity of α7 Nicotinic Acetylcholine Receptor Agonist

- Study Overview : The study evaluated the neuroprotective properties of 5-morpholin-4-yl-pentanoic acid (SEN12333/WAY-317538), a novel α7 nicotinic acetylcholine receptor agonist.

- Findings : SEN12333 demonstrated procognitive and neuroprotective properties, suggesting its utility in treating neurodegenerative and cognitive disorders. It showed high affinity for the rat α7 receptor and acted as a full agonist in functional studies (Roncarati et al., 2009).

特性

IUPAC Name |

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUSUNCJYDAKT-PCIXYTJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senampeline D | |

CAS RN |

62787-01-3 | |

| Record name | Senampeline D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

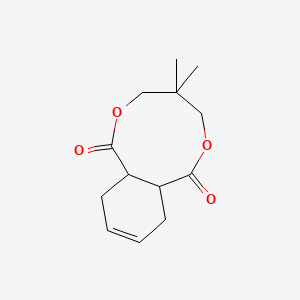

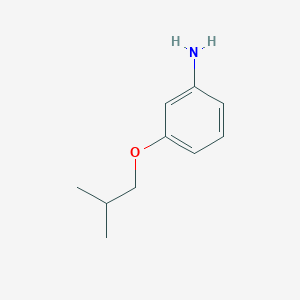

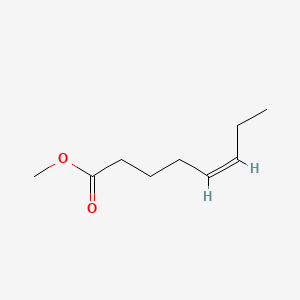

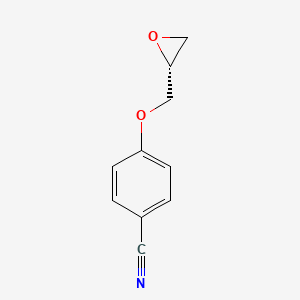

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)